molecular formula C16H15NO B3034357 1-Benzoyl-1,2,3,4-tetrahydroquinoline CAS No. 16078-38-9

1-Benzoyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B3034357
CAS No.: 16078-38-9
M. Wt: 237.3 g/mol
InChI Key: CEBQABUYWIZVHQ-UHFFFAOYSA-N
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Description

1-Benzoyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound with the molecular formula C16H15NO It is a derivative of tetrahydroquinoline, featuring a benzoyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the reaction of tetrahydroquinoline with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction results in tetrahydroquinoline .

Scientific Research Applications

1-Benzoyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Benzyl-1,2,3,4-tetrahydroquinoline
  • 1,2,3,4-Tetrahydroquinoline
  • Quinoline

Comparison: 1-Benzoyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the benzoyl group, which imparts distinct chemical properties and reactivity. Compared to 1-Benzyl-1,2,3,4-tetrahydroquinoline, it has different substitution patterns, leading to variations in biological activity and applications. Quinoline, on the other hand, lacks the tetrahydro structure, resulting in different chemical behavior and uses .

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c18-16(14-8-2-1-3-9-14)17-12-6-10-13-7-4-5-11-15(13)17/h1-5,7-9,11H,6,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBQABUYWIZVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101288000
Record name N-Benzoyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16078-38-9
Record name N-Benzoyl-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16078-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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